OH Radical Kinetics
The atmospheric lifetime of methacrolein with respect to OH radical oxidation is intermediate between the more reactive crotonaldehyde and the less reactive acrolein. At 299 ± 2 K, the OH rate constant (k_OH) for methacrolein is (2.85 ± 0.23) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. This is 1.56× faster than acrolein (1.83 ± 0.13 × 10⁻¹¹) but 1.23× slower than crotonaldehyde (3.50 ± 0.40 × 10⁻¹¹) [1]. This data is critical for accurate atmospheric modeling of isoprene oxidation products.
| Evidence Dimension | Rate constant for reaction with OH radical (k_OH) |
|---|---|
| Target Compound Data | (2.85 ± 0.23) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ |
| Comparator Or Baseline | Acrolein: (1.83 ± 0.13) × 10⁻¹¹; Crotonaldehyde: (3.50 ± 0.40) × 10⁻¹¹; Methyl Vinyl Ketone: (1.88 ± 0.14) × 10⁻¹¹ |
| Quantified Difference | 1.56× faster than acrolein; 1.23× slower than crotonaldehyde; 1.52× faster than MVK. |
| Conditions | Gas phase, 299 ± 2 K, methyl nitrite photolysis in air as OH source. |
Why This Matters
Accurate kinetic parameters are non-negotiable for environmental chemists modeling the fate of methacrolein as an isoprene oxidation product; substituting acrolein's rate constant would underestimate its atmospheric removal rate by ~36%.
- [1] Atkinson, R., Aschmann, S. M., & Pitts, J. N. (1983). Kinetics of the gas‐phase reactions of OH radicals with a series of α,β‐unsaturated carbonyls at 299 ± 2 K. International Journal of Chemical Kinetics, 15(1), 75-81. View Source
